molecular formula C21H26FN3O3S B4179138 N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No.: B4179138
M. Wt: 419.5 g/mol
InChI Key: UECMXVJOEOSREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.

    Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or benzenesulfonamide derivatives.

Scientific Research Applications

N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.

    Biological Research: It serves as a tool compound to study cellular signaling pathways and protein interactions.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-ethyl-N-{2-[4-(2-bromophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-ethyl-N-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide

Uniqueness

The uniqueness of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity and selectivity for specific receptors, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-3-25(29(27,28)18-10-8-17(2)9-11-18)16-21(26)24-14-12-23(13-15-24)20-7-5-4-6-19(20)22/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECMXVJOEOSREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.